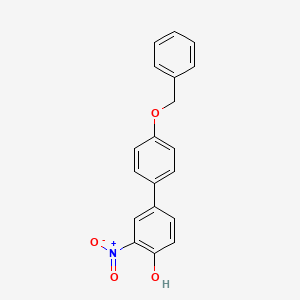
4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% (4-CMPN) is a compound that has been widely studied due to its potential applications in scientific research.
科学的研究の応用
4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used in various scientific research applications. It has been used as a reagent to synthesize a range of compounds, including 4-chloro-2-nitrophenol and 4-chloro-3-methoxycarbonylphenyl nitrate. It has also been used in the synthesis of other compounds, such as 4-chloro-3-methoxycarbonylphenyl esters and 4-chloro-3-methoxycarbonylphenyl phosphates. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal drugs.
作用機序
The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% is not fully understood. However, it is known that the compound undergoes a series of reactions to form a range of products, including 4-chloro-2-nitrophenol and 4-chloro-3-methoxycarbonylphenyl nitrate. These products are thought to be responsible for the observed biological effects of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% have been studied in a range of organisms. In rats, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% has been shown to reduce inflammation and decrease levels of certain cytokines. In mice, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% has been shown to reduce the production of reactive oxygen species and reduce levels of certain pro-inflammatory cytokines. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% has been shown to reduce levels of certain enzymes involved in the metabolism of fatty acids.
実験室実験の利点と制限
The use of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is readily available, inexpensive, and easy to use. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% can be used in a range of reactions to synthesize a variety of compounds. However, it is important to note that 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% can be toxic if not handled properly.
将来の方向性
There are several potential future directions for research on 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95%. These include further studies into the biochemical and physiological effects of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95%, as well as research into its potential applications in the synthesis of pharmaceuticals. Additionally, further research could be conducted into the mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% and the potential for it to be used in the synthesis of other compounds. Finally, further studies could be conducted into the potential toxicity of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% and ways to minimize its toxicity.
合成法
4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% can be synthesized in several ways. The most common method involves the reaction of 4-chloro-3-methoxycarbonylphenol (4-CMCP) with nitric acid in the presence of sulfuric acid. This reaction yields 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% as a white solid. Other methods of synthesis include the reaction of 4-chloro-3-methoxycarbonylphenol with nitrobenzene and nitromethane.
特性
IUPAC Name |
methyl 2-chloro-5-(4-hydroxy-3-nitrophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(18)10-6-8(2-4-11(10)15)9-3-5-13(17)12(7-9)16(19)20/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJCFUCBHLWVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686334 |
Source


|
| Record name | Methyl 4-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol | |
CAS RN |
1261957-85-0 |
Source


|
| Record name | Methyl 4-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)





![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383081.png)